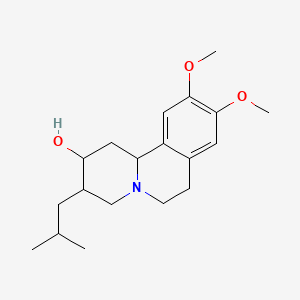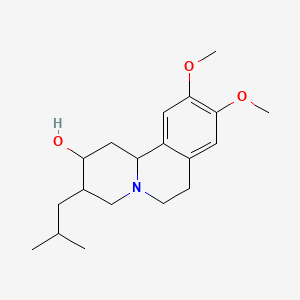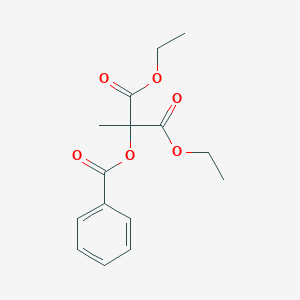
17α-Hydroxy-17α-méthyl-D-homoandrost-4-ène-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione has several scientific research applications:
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating hormone activity.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and treatment of certain medical conditions.
Industry: It is used in the development of new steroid-based drugs and other pharmaceutical products.
Mécanisme D'action
Target of Action
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is a derivative of Androstenedione , a testosterone precursor and metabolite with androgenic activity . The primary targets of this compound are likely to be the same as those of Androstenedione, which include the androgen receptors that mediate the biological effects of androgens in the body.
Méthodes De Préparation
The synthesis of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. The synthetic routes often include oxidation, reduction, and substitution reactions under controlled conditions. Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione can be compared with other similar compounds, such as:
Androstenedione: A precursor to testosterone with similar androgenic activity.
Testosterone: The primary male sex hormone with a broader range of physiological effects.
17a-Hydroxyprogesterone: A steroid hormone involved in the synthesis of other hormones like cortisol and aldosterone.
Propriétés
Numéro CAS |
14510-23-7 |
|---|---|
Formule moléculaire |
C₂₁H₃₀O₃ |
Poids moléculaire |
330.46 |
Synonymes |
17aα-hydroxy-17a-methyl-D-Homoandrost-4-ene-3,17-dione; (1S,4aS,4bR,10aR,10bS,12aS)-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydro-1-hydroxy-1,10a,12a-trimethyl-2,8-chrysenedione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)
![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)



